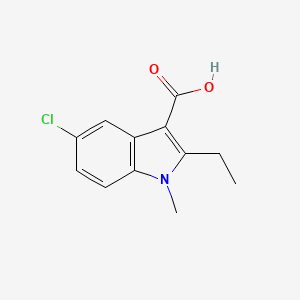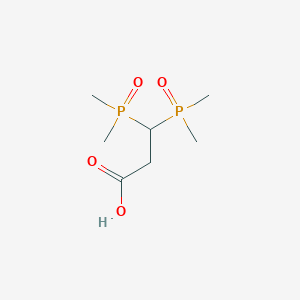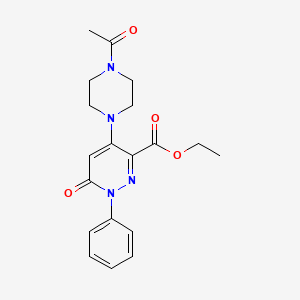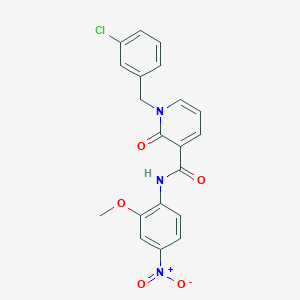![molecular formula C14H11ClF3N3O B2899492 N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide CAS No. 2059513-59-4](/img/structure/B2899492.png)
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide typically involves the following steps:
Preparation of 3-chloro-5-(trifluoromethyl)pyridine: This can be achieved through halogenation and trifluoromethylation reactions.
Formation of the hydrazide: The pyridine derivative is then reacted with benzohydrazide under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the pyridine ring or the hydrazide moiety can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine N-oxides, carboxylic acids.
Reduction Products: Amines, hydrazines.
Substitution Products: Heterocyclic compounds, substituted benzohydrazides.
Aplicaciones Científicas De Investigación
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}formohydrazide
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}acetohydrazide
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}propionohydrazide
Uniqueness: N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. Its enhanced stability and reactivity make it a valuable compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Propiedades
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c15-11-6-10(14(16,17)18)7-19-12(11)8-20-21-13(22)9-4-2-1-3-5-9/h1-7,20H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYHXYJTLVCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-methyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899413.png)
![N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide](/img/structure/B2899414.png)

![6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2899416.png)

![3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2899418.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2899420.png)


![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2899425.png)

![3-(3-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2899432.png)
